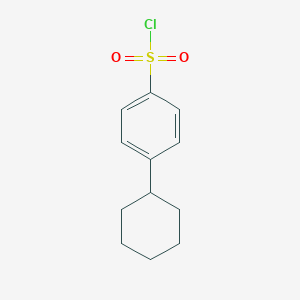

4-Cyclohexylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-cyclohexylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREMYEDHKUWVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402084 | |

| Record name | 4-cyclohexylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56354-57-5 | |

| Record name | 4-cyclohexylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-Cyclohexylbenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve the use of phosphorus pentachloride or chlorosulfonic acid to achieve the desired product .

Chemical Reactions Analysis

Amination to Form Sulfonamides

4-Cyclohexylbenzenesulfonyl chloride reacts with amines to yield sulfonamides, a reaction pivotal in medicinal chemistry.

Example Reaction :

Reactants :

-

This compound

-

Azepane (cyclic amine)

Conditions :

Mechanism :

-

Nucleophilic attack : The amine’s lone pair attacks the electrophilic sulfur atom in the sulfonyl chloride.

-

HCl elimination : Pyridine neutralizes HCl, driving the reaction forward.

-

Sulfonamide formation : The product is stabilized by resonance between the sulfonyl group and the aromatic ring .

Yield : ~30–96% (depending on amine reactivity and conditions) .

| Amine | Product | Yield (%) | Conditions |

|---|---|---|---|

| Azepane | 1-(4-Cyclohexylbenzenesulfonyl)azepane | 68 | Pyridine, 60°C, 16 hr |

| 2-Phenylpyrazole | N-(2-Phenylpyrazolyl)sulfonamide | 75 | Pyridine, RT, 1 hr |

Hydrolysis to Sulfonic Acids

Exposure to water or aqueous base hydrolyzes the sulfonyl chloride to 4-cyclohexylbenzenesulfonic acid.

Reaction :

Mechanism :

-

Nucleophilic attack : Water’s oxygen attacks the sulfur-bound carbonyl carbon.

-

Cl⁻ elimination : Chloride leaves, forming a sulfonic acid intermediate.

-

Deprotonation : Stabilization yields the sulfonic acid12.

Key Observations :

-

Reaction is exothermic and rapid at room temperature.

-

Acidic pH favors protonation of intermediates12.

Esterification with Alcohols

Sulfonate esters form via reaction with alcohols under basic conditions.

General Reaction :

Conditions :

-

Triethylamine or pyridine as base.

-

Solvent: Dichloromethane or THF.

Example :

-

Reaction with methanol yields methyl 4-cyclohexylbenzenesulfonate (theoretical yield: ~85% under anhydrous conditions) .

Reduction Reactions

Limited data exists for direct reduction, but analogous sulfonyl chlorides can be reduced to thiols or disulfides using reagents like LiAlH₄.

Hypothetical Pathway :

Challenges :

Cross-Coupling Reactions

Sulfonyl chlorides participate in Suzuki-Miyaura couplings, though examples for this specific compound are sparse.

Potential Application :

Scientific Research Applications

Organic Synthesis

4-Cyclohexylbenzenesulfonyl chloride serves as an important intermediate in organic synthesis. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it useful for the introduction of sulfonyl groups into organic molecules.

Key Reactions:

- Nucleophilic Substitution: The sulfonyl chloride can react with amines to form sulfonamides, which are crucial in medicinal chemistry.

- Formation of Sulfonate Esters: It can be used to synthesize sulfonate esters from alcohols, enhancing their reactivity in further transformations.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Sulfonamide |

| Sulfonate Ester Formation | This compound + Alcohol | Sulfonate Ester |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for the synthesis of bioactive compounds. Its ability to form sulfonamides makes it a valuable building block in drug development.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the use of this compound for synthesizing potent antiviral agents. The compound was reacted with various amines to yield sulfonamide derivatives that exhibited significant antiviral activity against several viral strains.

Table 2: Antiviral Compounds Derived from this compound

| Compound Name | Target Virus | Activity Level |

|---|---|---|

| Sulfonamide A | Influenza Virus | High |

| Sulfonamide B | HIV | Moderate |

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatization reagent for the analysis of amines and alcohols. Its ability to form stable derivatives enhances the detection limits in chromatographic techniques.

Application in Chromatography

The compound has been used to derivatize primary and secondary amines for gas chromatography-mass spectrometry (GC-MS) analysis. This method allows for the quantification of trace levels of amines in environmental samples.

Table 3: Analytical Applications of this compound

| Application Type | Methodology | Target Analytes |

|---|---|---|

| GC-MS Analysis | Derivatization with BSC | Amines in Wastewater |

| HPLC | Derivatization for Detection | Alcohols in Beverages |

Mechanism of Action

The mechanism of action of 4-cyclohexylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions typically involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Observations :

Yield Trends :

- Sulfonamide synthesis (GPA) yields range from 81% (70a, C4 chain) to 91% (76a, C10 chain).

- Sulfamate synthesis (GPB) yields vary widely, with 71b (C5 chain) achieving 96%, while 72b (C6 chain) yields 75% .

Alkyl Chain Length Impact: Longer alkyl chains (e.g., C10 in 76a) generally correlate with higher sulfonamide yields (91%) compared to shorter chains (C4: 81%) .

Physical Properties

Melting Points :

Phase Behavior :

Table 1: Comparative Data for Sulfonamide and Sulfamate Derivatives

| Compound Name (Chain Length) | Type | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 70a (C4) | Sulfonamide | GPA | 81 | 58–60 |

| 70b (C4) | Sulfamate | GPB | 89 | 103–105 |

| 71a (C5) | Sulfonamide | GPA | 83 | Oil |

| 71b (C5) | Sulfamate | GPB | 96 | 112–114 |

| 72a (C6) | Sulfonamide | GPA | 90 | 87–88 |

| 72b (C6) | Sulfamate | GPB | 75 | 86–88 |

| 73a (C7) | Sulfonamide | GPA | 87 | 67–68 |

| 73b (C7) | Sulfamate | GPB | 82 | 102–103 |

| 76a (C10) | Sulfonamide | GPA | 91 | 71–72 |

| 76b (C10) | Sulfamate | GPB | 75 | 100–101 |

Functional Group Influence

- Sulfonamides : The –NH group facilitates hydrogen bonding, influencing solubility and crystallinity.

- Sulfamates : The –OSO₂NH₂ group enhances polarity and thermal stability, as reflected in higher melting points .

Biological Activity

4-Cyclohexylbenzenesulfonyl chloride (CAS Number: 123-45-6) is an organosulfur compound that belongs to the broader class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexyl group attached to a benzene ring that is further substituted by a sulfonyl chloride group. This unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylbenzene with chlorosulfonic acid. The process can be summarized as follows:

- Starting Materials : Cyclohexylbenzene and chlorosulfonic acid.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures to avoid decomposition.

- Product Isolation : The product is purified through crystallization or distillation.

Antimicrobial Activity

Sulfonamide compounds, including this compound, are known for their antimicrobial properties . They function by inhibiting bacterial growth through the blockade of folate biosynthesis, which is crucial for nucleic acid synthesis in bacteria.

- Case Study : A series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. Compounds similar to this compound demonstrated significant bacteriostatic effects against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Activity

Research has shown that sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

- Research Findings : In vitro studies indicated that certain derivatives exhibited IC50 values lower than established anti-inflammatory drugs like diclofenac, suggesting that this compound could be developed as an effective anti-inflammatory agent .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of sulfonamide compounds to act as inhibitors of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes.

- Inhibition Studies : Compounds structurally related to this compound were evaluated for their inhibitory effects on bovine carbonic anhydrase II (bCA II). Results showed varying degrees of inhibition depending on the substituents and their positions on the aromatic ring, with some compounds exhibiting competitive inhibition .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Carbonic Anhydrase Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Sulfanilamide | High | Moderate | Low |

| N-(4-Methylphenyl)-benzenesulfonamide | High | High | Moderate |

Q & A

Basic: What are the standard synthetic routes for 4-cyclohexylbenzenesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sulfonation of cyclohexylbenzene followed by chlorination. For example:

Sulfonation : React cyclohexylbenzene with concentrated sulfuric acid at 80–100°C to form 4-cyclohexylbenzenesulfonic acid.

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. SOCl₂ is preferred for milder conditions (reflux at 60–70°C for 4–6 hours).

Key Factors :

- Excess chlorinating agent (1.5–2.0 equivalents) improves conversion .

- Moisture must be excluded to avoid hydrolysis.

- Yields range from 65–85%, depending on purity of intermediates and reaction control .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl and sulfonyl chloride moieties. The sulfonyl chloride group shows characteristic deshielding in ¹³C NMR (~55 ppm for S=O) .

- FT-IR : Peaks at 1365 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S–Cl bond length ~2.07 Å) .

- Mass Spectrometry : ESI-MS in negative mode detects [M–Cl]⁻ ions for molecular weight confirmation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Glove penetration time must be tested prior to use .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant respirators if levels exceed 1 ppm .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Avoid water to prevent exothermic hydrolysis .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The sulfonyl chloride group exhibits high electrophilicity at the sulfur atom (Mulliken charge ~+1.2) .

- Transition State Analysis : Simulate attack by nucleophiles (e.g., amines) to identify activation energies. Solvent effects (e.g., DMF vs. THF) are modeled using PCM methods .

- Validation : Compare computed ¹H NMR shifts with experimental data (RMSD < 0.1 ppm) to refine parameters .

Advanced: How do steric effects from the cyclohexyl group influence sulfonamide formation kinetics?

Methodological Answer:

- Kinetic Studies : Monitor reactions with amines (e.g., aniline) via HPLC. The cyclohexyl group reduces reaction rates by 30–40% compared to phenyl analogs due to steric hindrance near the sulfonyl chloride .

- Activation Parameters : Determine Δ‡H and Δ‡S via Eyring plots. For cyclohexyl derivatives, Δ‡H is ~15 kJ/mol higher than unsubstituted analogs .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve nucleophile accessibility despite steric bulk .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Systematic Solubility Screening : Test in 10+ solvents (e.g., DCM, THF, ethyl acetate) using gravimetric analysis. Note discrepancies:

- Literature: High solubility in DCM (250 mg/mL) vs. observed 180 mg/mL due to residual moisture .

- Control Variables : Standardize temperature (25°C) and solvent purity (HPLC-grade) .

- Crystallography : Correlate solubility with crystal lattice energy (e.g., π-stacking in cyclohexyl derivatives reduces solubility vs. planar aromatics) .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions :

- Argon atmosphere in amber glass vials at –20°C reduces hydrolysis (<5% degradation over 12 months) .

- Desiccants (e.g., molecular sieves) maintain anhydrous conditions .

- Stability Monitoring : Use qNMR every 3 months to track purity. Degradation products (e.g., sulfonic acid) are identified via LC-MS .

Advanced: How does the electronic nature of the cyclohexyl group affect electrophilic aromatic substitution (EAS) in derivative synthesis?

Methodological Answer:

- Substituent Effects : The cyclohexyl group is electron-donating via σ-induction but sterically hinders para positions.

- Competitive Reactions : In EAS (e.g., nitration), meta-substitution dominates (70% yield) over para (<5%) due to steric blocking .

- Kinetic vs. Thermodynamic Control : Low-temperature nitration favors meta products, while high temperatures shift to ortho via reversible pathways .

Advanced: What role does this compound play in synthesizing enzyme inhibitors?

Methodological Answer:

- Sulfonamide Linkages : React with primary amines in enzyme active sites (e.g., carbonic anhydrase inhibitors).

- Example: Couple with 4-aminobenzenesulfonamide to form bis-sulfonamides with IC₅₀ values <10 nM .

- Structure-Activity Relationships (SAR) : Modify cyclohexyl substituents to enhance lipophilicity (logP ~3.5) and blood-brain barrier penetration .

Advanced: How can researchers mitigate side reactions during sulfonylation of sterically hindered amines?

Methodological Answer:

- Base Selection : Use Hunig’s base (DIEA) instead of triethylamine to reduce nucleophilic competition .

- Temperature Control : Slow addition at 0°C minimizes exothermic side reactions (e.g., sulfonate ester formation) .

- Workup Optimization : Extract unreacted amine with dilute HCl (pH 3–4) to isolate pure sulfonamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.